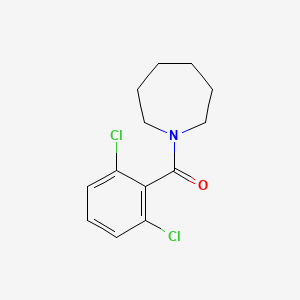

Azepan-1-yl(2,6-dichlorophenyl)methanone

Description

Contextualization within Contemporary Organic and Medicinal Chemistry

In the landscape of modern drug discovery and organic chemistry, the development of novel molecular entities with the potential for specific biological activity is of paramount importance. Azepan-1-yl(2,6-dichlorophenyl)methanone emerges as a significant subject of study due to the established pharmacological relevance of its core components: the azepane ring and the 2,6-dichlorophenyl moiety.

The azepane ring , a seven-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry. bohrium.comnih.gov Its presence in a variety of natural products and FDA-approved drugs underscores its utility in the design of new therapeutic agents. nih.govlifechemicals.com The conformational flexibility of the azepane ring allows it to adopt various spatial arrangements, which can be crucial for its interaction with biological targets. lifechemicals.com This inherent structural diversity makes it an attractive building block for creating libraries of compounds for high-throughput screening. bohrium.comnih.gov

The 2,6-dichlorophenyl group is another key feature that positions this compound within the focus of current research. The presence of chlorine atoms on the phenyl ring can significantly modulate the electronic and lipophilic properties of a molecule, which in turn can influence its pharmacokinetic and pharmacodynamic profile. Halogen atoms, particularly chlorine, are known to participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity to protein targets. Furthermore, the 2,6-disubstitution pattern can induce a specific conformational bias in the molecule, which can be exploited to achieve selectivity for a particular biological target.

The combination of these two motifs in this compound results in a molecule with a distinct three-dimensional shape and a specific distribution of electronic charge, making it a prime candidate for investigation into its potential biological activities.

Historical Development and Relevance of Structurally Analogous Chemotypes

While specific historical data on the synthesis and development of this compound is not extensively documented in publicly available literature, the historical context of its constituent parts provides a strong foundation for its current relevance.

The study of azepane derivatives has a rich history in medicinal chemistry. For instance, the azepane ring is a core component of several established drugs, such as the antihistamine azelastine (B1213491) and the oral hypoglycemic agent tolazamide. lifechemicals.com The exploration of azepane-containing compounds has led to the discovery of agents with a wide range of biological activities, including anticancer, antimicrobial, and anticonvulsant properties. nih.gov

Similarly, the dichlorophenyl moiety has been a recurring feature in the development of bioactive compounds. The herbicide Dichlobenil, chemically known as 2,6-dichlorobenzonitrile, and its metabolite 2,6-dichlorobenzamide (B151250) (BAM), highlight the biological impact of this substitution pattern. welltchemicals.commst.dk In the realm of pharmaceuticals, the inclusion of a 2,6-dichlorophenyl group has been instrumental in the design of potent and selective modulators of various biological targets. For example, a complex molecule containing this group, LY3154207, has been identified as a potent and subtype-selective positive allosteric modulator of the human dopamine (B1211576) D1 receptor. nih.gov

The synthesis of various benzamide derivatives , including those with dichloro-substitutions, has been a subject of research for their potential antimicrobial and disinfectant properties. researchgate.netipinnovative.com This historical precedent of utilizing the 2,6-dichlorophenyl scaffold to achieve desired biological outcomes provides a strong impetus for the investigation of novel compounds incorporating this feature, such as this compound.

Rationale for Comprehensive Academic Investigation of This Structural Class

The academic and industrial interest in structural classes represented by this compound is multifaceted and driven by several key scientific rationales:

Exploration of Novel Chemical Space: The combination of an azepane ring with a 2,6-dichlorophenyl group represents a relatively underexplored area of chemical space. Investigating such novel scaffolds is essential for the discovery of new lead compounds with unique pharmacological profiles.

Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a series of analogs of this compound can provide valuable insights into the structure-activity relationships of this chemical class. nih.gov By systematically modifying different parts of the molecule, researchers can identify the key structural features responsible for any observed biological activity and optimize them to enhance potency and selectivity.

Potential for Diverse Biological Activities: Given the wide range of biological activities associated with both azepane and dichlorophenyl-containing compounds, there is a strong possibility that molecules in this structural class could exhibit interesting pharmacological properties. Research into analogous compounds suggests potential applications in areas such as antimicrobial, anti-inflammatory, and anticancer therapies. ontosight.ai

Development of New Synthetic Methodologies: The synthesis of compounds like this compound can drive the development of new and efficient synthetic methods for the construction of seven-membered heterocyclic rings and the introduction of dichlorinated aromatic moieties. researchgate.net

Interactive Data Table: Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C13H15Cl2NO |

| Molecular Weight | 272.17 g/mol |

| CAS Number | 346724-92-3 |

Synthetic Strategies for this compound: A Methodological Review

The synthesis of this compound involves the formation of a central amide bond connecting two key structural motifs: a saturated seven-membered azepane ring and a 2,6-dichlorophenyl group. The construction of this molecule relies on robust synthetic methodologies for creating the heterocyclic azepane core and for functionalizing the aromatic dichlorophenyl unit. This article explores the primary synthetic strategies and reaction engineering principles applicable to the formation of these crucial precursors.

Structure

3D Structure

Properties

Molecular Formula |

C13H15Cl2NO |

|---|---|

Molecular Weight |

272.17 g/mol |

IUPAC Name |

azepan-1-yl-(2,6-dichlorophenyl)methanone |

InChI |

InChI=1S/C13H15Cl2NO/c14-10-6-5-7-11(15)12(10)13(17)16-8-3-1-2-4-9-16/h5-7H,1-4,8-9H2 |

InChI Key |

IRDDDZSVZDWIIT-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCN(CC1)C(=O)C2=C(C=CC=C2Cl)Cl |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Elucidation

No publicly available NMR data, including ¹H or ¹³C NMR spectra, could be located for Azepan-1-yl(2,6-dichlorophenyl)methanone.

Multi-Dimensional NMR Techniques for Complex Structural Assignment

Information regarding the application of multi-dimensional NMR techniques, such as COSY, HSQC, or HMBC, for the structural assignment of this compound is not present in surveyed scientific literature.

Application of Solid-State NMR in Conformational Analysis

There are no published studies on the use of solid-state NMR to investigate the conformational properties of this compound in the solid phase.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Detailed mass spectrometry analyses for this compound are not documented in available research.

High-Resolution Mass Spectrometry for Precise Mass Determination

No high-resolution mass spectrometry (HRMS) data, which would provide the precise molecular mass and confirm the elemental composition, has been published.

Tandem Mass Spectrometry in Structural Characterization

There is no information available on the fragmentation patterns of this compound from tandem mass spectrometry (MS/MS) experiments, which would be instrumental in confirming its structural connectivity.

Vibrational Spectroscopy for Functional Group Identification

No infrared (IR) or Raman spectroscopy data for this compound could be found in the public domain. Such data would typically be used to identify the characteristic vibrational frequencies of its functional groups, including the carbonyl (C=O) and carbon-chlorine (C-Cl) bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a vital analytical technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, an FT-IR spectrum provides a unique molecular fingerprint. For this compound, this technique would reveal characteristic vibrational modes.

Key expected absorptions would include the carbonyl (C=O) stretching vibration of the methanone (B1245722) group, typically observed in the range of 1630-1680 cm⁻¹. The C-N stretching vibration of the azepane ring would also be identifiable. Furthermore, the aromatic C-Cl stretching vibrations from the dichlorophenyl group would produce signals in the fingerprint region, typically below 800 cm⁻¹. The C-H stretching and bending vibrations of the aliphatic azepane ring and the aromatic dichlorophenyl ring would also be present.

Illustrative FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| ~2925 | C-H Stretch (Asymmetric) | Azepane Ring |

| ~2855 | C-H Stretch (Symmetric) | Azepane Ring |

| ~1650 | C=O Stretch | Methanone |

| ~1450 | C-H Bend | Azepane Ring |

| ~1280 | C-N Stretch | Azepane-Carbonyl |

| ~780 | C-Cl Stretch | Dichlorophenyl |

Note: This data is illustrative and represents typical wavenumber ranges for the specified functional groups.

Raman Spectroscopy in Conformational Studies

For this compound, the flexibility of the seven-membered azepane ring allows for multiple low-energy conformations. Raman spectroscopy could be used to identify and differentiate these conformers by observing shifts in the vibrational frequencies of the ring's skeletal modes in various solvents or at different temperatures. Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with Raman spectroscopy to assign the observed vibrational modes to specific conformers. This combined approach allows for a detailed understanding of the molecule's conformational landscape.

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

Single-Crystal X-ray Diffraction Analysis

To perform a single-crystal X-ray diffraction analysis, a suitable single crystal of this compound would need to be grown. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed to construct a three-dimensional electron density map of the molecule. From this map, the positions of individual atoms can be determined with high precision.

This analysis would definitively establish the solid-state conformation of the azepane ring and the relative orientation of the 2,6-dichlorophenyl group with respect to the methanone and azepane moieties. Key structural parameters such as the planarity of the amide bond and any intramolecular interactions, like hydrogen bonding, would be elucidated. The study of related compounds has shown that single-crystal X-ray diffraction is invaluable for confirming molecular structures. researchgate.netsamipubco.com

Illustrative Crystallographic Data for this compound

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 15.2 |

| c (Å) | 8.9 |

| β (°) | 95.5 |

| Volume (ų) | 1410 |

| Z | 4 |

Note: This data is hypothetical and serves to illustrate the type of information obtained from a single-crystal X-ray diffraction experiment.

Crystallographic Studies of Polymorphs and Solvates

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. researchgate.netrsc.org Different polymorphs of a compound can exhibit distinct physical properties. Solvates are crystalline forms that incorporate molecules of the crystallization solvent into the crystal lattice.

Crystallographic studies are essential for identifying and characterizing different polymorphic and solvated forms of this compound. By growing crystals under various conditions (e.g., different solvents, temperatures, and cooling rates), it may be possible to isolate different crystalline forms. Each form would be analyzed by single-crystal or powder X-ray diffraction to determine its unique crystal structure. Understanding the polymorphic behavior is crucial in materials science and pharmaceutical development.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the fundamental electronic properties of a molecule, which in turn dictate its reactivity and potential applications. Methodologies like Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) analysis are standard tools for such investigations.

Density Functional Theory (DFT) for Molecular Properties Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is widely employed to predict a variety of molecular properties, including optimized geometry, vibrational frequencies, and electronic properties like dipole moment and polarizability. For a molecule like Azepan-1-yl(2,6-dichlorophenyl)methanone, DFT calculations could provide valuable insights into the distribution of electron density and the nature of chemical bonds within the molecule. However, specific DFT studies on this compound are not found in the current body of scientific literature.

Frontier Molecular Orbital Analysis in Reaction Pathway Elucidation

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. The energy and symmetry of these orbitals are crucial in determining the feasibility and stereochemistry of chemical reactions. The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and chemical reactivity. semanticscholar.org A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net For this compound, FMO analysis could predict its susceptibility to nucleophilic or electrophilic attack and help in elucidating potential reaction pathways. At present, no published FMO analysis for this specific compound is available.

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and the interactions between different parts of the molecule.

Exploration of Conformational Landscapes in Solution

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape or conformation. This compound possesses several rotatable bonds, suggesting a complex conformational landscape. MD simulations in various solvents could map out the energetically favorable conformations and the transitions between them, providing a more realistic picture of its behavior in a solution environment. Such studies are crucial for understanding how the molecule might interact with biological targets.

Analysis of Intramolecular Interactions and Rotational Barriers

Within the this compound structure, various intramolecular interactions, such as steric hindrance and electrostatic interactions, will influence its preferred conformation. The bulky 2,6-dichlorophenyl group is likely to impose significant steric constraints on the rotation around the adjacent carbonyl group. Computational methods can be used to calculate the energy barriers for rotation around key single bonds, providing quantitative data on the molecule's flexibility.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

QSAR and QSPR studies are statistical methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). These models are invaluable in medicinal chemistry for predicting the activity of new compounds and for guiding the design of more potent or selective molecules.

To develop a QSAR or QSPR model for derivatives of this compound, a dataset of structurally related compounds with measured biological activities or properties would be required. Molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each compound. These descriptors can encode information about the molecule's size, shape, electronic properties, and lipophilicity. Statistical techniques such as multiple linear regression, partial least squares, or machine learning algorithms would then be used to build a predictive model. Given the absence of a series of analogues with reported activities, no QSAR or QSPR studies for this compound have been developed.

Development of Predictive Models for Analogues

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone in the development of analogues of this compound. QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of newly designed molecules before their synthesis, thereby prioritizing the most promising candidates.

The development of a robust QSAR model typically involves the following steps:

Data Set Selection: A series of analogues with known biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors, including electronic, steric, and lipophilic properties, are calculated for each molecule.

Model Building: Statistical methods such as Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are employed to create a predictive model. wu.ac.th

Model Validation: The predictive power of the model is rigorously assessed using both internal and external validation techniques. wu.ac.th

For analogues of N-aroyl compounds, lipophilicity and geometrical features have been identified as key determinants of biological activity. researchgate.net The development of such models can guide the modification of the azepane or dichlorophenyl rings to enhance desired biological effects. nih.gov

Table 1: Key Molecular Descriptors in QSAR Studies

| Descriptor Type | Examples | Relevance to Bioactivity |

| Electronic | Dipole moment, HOMO/LUMO energies | Governs electrostatic interactions and reactivity. |

| Steric | Molecular volume, surface area | Influences how a molecule fits into a binding site. |

| Lipophilic | LogP, molar refractivity | Affects membrane permeability and hydrophobic interactions. |

| Topological | Connectivity indices | Describes the branching and shape of a molecule. |

Application of Chemometric Tools in Compound Design

Chemometrics applies statistical and mathematical methods to chemical data, playing a crucial role in the rational design of novel compounds. mdpi.com In the context of this compound analogues, chemometric tools are instrumental in:

Identifying Key Structural Features: By analyzing a dataset of active and inactive compounds, chemometrics can identify the molecular fragments and properties that are most important for biological activity.

Optimizing Lead Compounds: Once a lead compound is identified, chemometric models can guide its optimization by suggesting modifications that are likely to improve its activity and selectivity.

Designing Compound Libraries: Chemometrics can be used to design diverse or focused libraries of compounds for high-throughput screening, ensuring a broad exploration of chemical space.

The iterative process of QSAR model development and experimental testing is a powerful paradigm in modern drug discovery, allowing for the efficient design of potent and selective molecules. mdpi.com

Molecular Docking and Binding Mode Predictions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is invaluable for understanding the potential mechanism of action of this compound and its analogues at a molecular level.

Ligand-Target Interaction Analysis for Mechanistic Hypotheses

By docking this compound and its analogues into the binding sites of various protein targets, researchers can generate hypotheses about their mechanism of action. The conformational flexibility of the seven-membered azepine ring allows for optimal binding interactions with diverse biological targets. jopir.in Molecular docking studies on related azepine derivatives have revealed their potential to interact with a range of targets, including enzymes and receptors. jopir.inuobaghdad.edu.iqorientjchem.orgresearchgate.netresearchgate.net

The analysis of the docked poses can reveal key intermolecular interactions, such as:

Hydrogen Bonds: The nitrogen atom in the azepane ring can act as a hydrogen bond acceptor. jopir.in

Hydrophobic Interactions: The dichlorophenyl group and the azepane ring can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

π-π Stacking: The aromatic dichlorophenyl ring can participate in π-π stacking interactions with aromatic amino acid residues. jopir.in

These predicted interactions provide a structural basis for the observed biological activity and can guide the design of analogues with improved binding affinity and selectivity. For instance, in-silico studies of novel substituted diazepines and oxazepines have been used to evaluate their potential to inhibit the PI3K/Akt signaling pathway in cancer. researchgate.net

Table 2: Predicted Binding Energies of Azepine Derivatives Against Various Targets

| Compound Type | Target Protein | Predicted Binding Energy (kcal/mol) | Reference |

| Bis-1,3-Benzoxazepine | Progesterone Receptor | -9.58 | orientjchem.org |

| Substituted Diazepine | PI3K | -10.9 | researchgate.net |

| Quinazolinone-based Diazepine | OMPA | High | researchgate.net |

| Quinazolinone-based Oxazepine | SUFU/GLI-1 | High | researchgate.net |

Virtual Screening Methodologies for Identifying Potential Biological Probes

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This approach can significantly accelerate the discovery of novel biological probes. Ligand-based virtual screening, which uses a known active compound to find others with similar properties, is a common strategy. nih.gov

For a compound like this compound, a virtual screening campaign could involve:

Target Selection: Identifying a protein target of interest based on disease biology.

Library Preparation: Assembling a large database of commercially available or synthetically accessible compounds.

Docking-Based Screening: Docking each compound in the library into the binding site of the target protein and ranking them based on their predicted binding affinity.

Pharmacophore-Based Screening: Creating a 3D arrangement of essential features required for binding and searching for molecules that match this pharmacophore.

Hit Selection and Experimental Validation: Selecting the most promising candidates for experimental testing to confirm their biological activity.

Virtual screening has proven to be an effective method for discovering novel inhibitors for a variety of targets. mdpi.comresearchgate.net The identification of potent chemical probes through virtual screening can provide valuable tools for studying biological pathways and validating new drug targets. nih.gov

Structure Activity Relationship Sar Studies and Mechanistic Research in Vitro, Non Clinical

Rational Design and Synthesis of Analogues for SAR Elucidation

The rational design of analogues is a cornerstone of medicinal chemistry, aimed at optimizing the pharmacological profile of a lead compound. For "Azepan-1-yl(2,6-dichlorophenyl)methanone," this involves a multifaceted approach to analogue synthesis, focusing on the systematic dissection of its chemical architecture.

The seven-membered azepane ring offers considerable scope for structural modification to probe the impact of ring size, conformation, and substitution on biological activity. SAR studies on related N-acyl derivatives have demonstrated that alterations to this ring can significantly influence potency and selectivity. For instance, in a series of inhibitors targeting protein tyrosine phosphatases PTPN2 and PTPN1, the azepane moiety was found to be a key determinant of activity. nih.gov

Furthermore, studies on N-acyl-Sar-boroPro derivatives have shown that the nature of the N-acyl group can modulate inhibitory activity against various peptidases. nih.gov While not directly involving an azepane ring, these findings highlight the general principle that modifications to the N-acyl portion of a molecule can have profound effects on its biological profile. nih.gov

Table 1: Hypothetical SAR of Azepan-1-yl Ring Modifications

| Modification | Rationale | Predicted Impact on Activity |

| Ring Contraction (e.g., to piperidine) | To investigate the influence of ring size and conformational rigidity. | May increase or decrease potency depending on the target's steric requirements. |

| Ring Expansion (e.g., to azocane) | To explore the effect of a larger, more flexible ring system. | Likely to decrease activity due to entropic penalties upon binding. |

| Substitution on the Azepane Ring | To probe for additional binding interactions and modulate physicochemical properties. | Small alkyl or polar substituents could enhance binding affinity if they occupy favorable pockets in the target protein. |

The 2,6-dichlorophenyl group is a common motif in pharmacologically active compounds, often serving to lock the phenyl ring in a specific conformation relative to the rest of the molecule and to provide favorable interactions with the target protein. The electronic and steric effects of the chlorine atoms are critical to its function.

In the context of LY3154207, a potent and selective positive allosteric modulator of the human dopamine (B1211576) D1 receptor, the 2,6-dichlorophenyl moiety is an essential pharmacophoric element. nih.govresearchgate.net Extensive SAR studies on related tetrahydroisoquinoline (THIQ) scaffolds have underscored the importance of this group for potent activity. acs.org

The replacement of the dichlorophenyl group with other substituted phenyl rings or bioisosteres can help to map the electronic and steric requirements of the binding pocket. For instance, altering the position or nature of the halogen substituents (e.g., fluoro, bromo) or introducing other electron-withdrawing or -donating groups can significantly impact activity. The use of non-classical phenyl bioisosteres, such as cubane (B1203433) or bicyclo[1.1.1]pentane, has been shown to modulate potency and metabolic stability in other chemical series. nih.gov

Table 2: Predicted Effects of Dichlorophenyl Moiety Modifications

| Modification | Rationale | Predicted Impact on Activity |

| Shifting Chlorine Positions (e.g., 2,4-dichloro) | To assess the importance of the ortho-substitution pattern. | Likely to decrease activity due to altered torsional angles and loss of specific interactions. |

| Replacing Chlorine with other Halogens | To probe the effect of halogen size and electronegativity. | Fluorine may offer improved metabolic stability, while bromine could enhance binding through halogen bonding. |

| Introducing other Substituents (e.g., methyl, methoxy) | To explore steric and electronic effects. | Substituents that alter the electronic landscape or introduce steric hindrance are likely to be detrimental to activity. |

| Bioisosteric Replacement (e.g., pyridyl) | To modulate physicochemical properties and explore alternative binding modes. | A pyridyl ring could introduce a hydrogen bond acceptor, potentially improving potency and solubility. cambridgemedchemconsulting.com |

Given that the amide bond is a close bioisostere of the ketone linkage, the extensive research on amide bond bioisosteres offers valuable insights into potential modifications. acs.orgnih.govsci-hub.seresearchgate.netresearchgate.net Replacing the ketone with isosteres such as oximes, hydrazones, or various heterocyclic rings (e.g., oxadiazole, triazole) can modulate the molecule's metabolic stability, hydrogen bonding capacity, and conformational rigidity. nih.govsci-hub.se

Table 3: Potential Bioisosteric Replacements for the Methanone (B1245722) Linkage

| Bioisostere | Key Features | Potential Advantages |

| Amide | Introduces a hydrogen bond donor (N-H). | Can provide additional hydrogen bonding interactions and alter conformational preferences. |

| Oxime | Can exist as E/Z isomers. | Offers geometric diversity and can act as a hydrogen bond donor/acceptor. |

| 1,2,3-Triazole | Aromatic, stable heterocycle. | Mimics the trans-amide bond geometry and improves metabolic stability. acs.org |

| Oxadiazole | Aromatic heterocycle with hydrogen bond accepting capabilities. | Can improve metabolic stability and membrane permeability. nih.gov |

In Vitro Biochemical and Cellular Assays for Target Engagement

To complement SAR studies, a suite of in vitro assays is essential to quantify the biological activity of "this compound" and its analogues. These assays provide direct evidence of target engagement and can elucidate the mechanism of action.

If the molecular target of "this compound" is an enzyme, direct inhibition assays are the primary method for determining potency. These assays typically involve incubating the enzyme with its substrate in the presence of varying concentrations of the inhibitor and measuring the rate of product formation.

High-throughput screening (HTS) methods are often employed for the initial evaluation of large numbers of analogues. Colorimetric or fluorescence-based assays are particularly well-suited for HTS. nih.govacs.orgresearchgate.net For example, a colorimetric assay using 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH) can be used for the detection of ketones and aldehydes. dtu.dk The enzymatic reduction of ketones can also be monitored using various analytical techniques. researchgate.net

Table 4: Representative Enzymatic Assay Formats

| Assay Type | Principle | Typical Readout |

| Spectrophotometric | Measures the change in absorbance of a substrate or product. | Change in optical density over time. |

| Fluorometric | Measures the fluorescence of a product formed from a non-fluorescent substrate. | Increase in fluorescence intensity. |

| Luminescent | Measures the light produced from a reaction, often coupled to ATP consumption. | Light emission (luminescence). |

| Radiometric | Measures the incorporation of a radiolabeled substrate into a product. | Scintillation counting. |

Should the target be a receptor, radioligand binding assays are the gold standard for determining the affinity of a compound for its target. labome.comnih.gov These assays measure the ability of an unlabeled test compound to compete with a high-affinity radiolabeled ligand for binding to the receptor. nih.govmerckmillipore.com

The affinity of the compound is typically expressed as the inhibition constant (Ki), which is calculated from the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). nih.gov A lower Ki value indicates a higher binding affinity. Such assays were instrumental in characterizing the binding of LY3154207 to the dopamine D1 receptor and have been widely used to identify novel dopamine D3 receptor ligands. nih.govmdpi.com

Table 5: Key Parameters Determined from Receptor Binding Assays

| Parameter | Definition | Significance |

| IC50 | The concentration of a ligand that displaces 50% of the specific binding of a radioligand. | A measure of the functional strength of a ligand. |

| Ki | The equilibrium dissociation constant for the binding of a ligand to a receptor. | An intrinsic measure of binding affinity, independent of assay conditions. |

| Bmax | The maximum density of receptors in a tissue preparation. | Provides information on receptor expression levels. |

| Kd | The equilibrium dissociation constant of the radioligand. | Characterizes the affinity of the radioligand for the receptor. |

Stereochemical Influences on Biological Recognition and Activity

There is no information available regarding the stereochemical properties of this compound and how different stereoisomers might influence its biological recognition and activity. The synthesis and differential biological evaluation of its enantiomers or diastereomers have not been described in published research.

Future Directions and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in Molecular Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and molecular design by navigating the vast chemical space to identify novel compounds with desired properties. ijpsjournal.com For Azepan-1-yl(2,6-dichlorophenyl)methanone, these technologies can be applied to design and optimize new therapeutic agents. ijpsjournal.com Generative models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can create novel molecular structures from scratch, exploring derivatives of the core azepane and dichlorophenyl scaffold that may possess enhanced biological activity or improved pharmacokinetic profiles. ijpsjournal.commdpi.com

ML algorithms can be trained on existing data to predict various properties of these new virtual compounds, including their bioactivity, toxicity, and metabolic stability (ADMET properties), thereby accelerating the identification of promising candidates for synthesis and testing. springernature.com This data-driven approach significantly reduces the time and cost associated with traditional trial-and-error methods in drug development. nih.gov The integration of AI into experimental workflows is a key future direction for chemical research. ijpsjournal.com

Table 1: Application of AI/ML in the Development of this compound Analogs

| AI/ML Technique | Application | Potential Outcome |

|---|---|---|

| Generative Models (e.g., VAEs, GANs) | De novo design of novel molecules based on the core structure. ijpsjournal.commdpi.com | Discovery of new analogs with potentially higher efficacy or novel mechanisms of action. |

| Quantitative Structure-Activity Relationship (QSAR) | Predict the biological activity of virtual compounds based on their chemical structure. nih.gov | Prioritization of candidates for synthesis, reducing resource expenditure. |

| ADMET Prediction Models | Forecast the absorption, distribution, metabolism, excretion, and toxicity profiles. springernature.com | Early identification of compounds with unfavorable properties, improving success rates. |

| Retrosynthesis Prediction | Propose efficient synthetic pathways for novel, computationally designed molecules. nih.gov | Facilitation of the chemical synthesis of promising new drug candidates. |

Advanced Spectroscopic Techniques for Real-time Reaction Monitoring

The synthesis of this compound involves the formation of an amide bond, a critical step in many organic reactions. numberanalytics.com Traditional monitoring methods like thin-layer chromatography (TLC) lack detailed structural information and can be time-consuming. waters.com Advanced spectroscopic techniques offer the ability to monitor such reactions in real-time, providing immediate data on reaction progress, yield, and impurity formation.

Near-infrared (NIR) spectroscopy, for instance, has proven useful for monitoring the formation of amide bonds during peptide synthesis. researchgate.net This non-destructive method could be adapted to track the acylation step in the synthesis of the title compound, ensuring optimal reaction conditions and maximizing yield. researchgate.net Another powerful technique is Atmospheric Solids Analysis Probe (ASAP) mass spectrometry (MS), which allows for the rapid analysis of reaction mixtures with minimal to no sample preparation. waters.com By providing structural information in under a minute, ASAP-MS can greatly enhance the efficiency of the organic synthesis workflow. waters.com

Table 2: Comparison of Reaction Monitoring Techniques

| Technique | Principle | Advantages for Synthesis Monitoring | Limitations |

|---|---|---|---|

| Thin-Layer Chromatography (TLC) | Differential partitioning of components on a stationary phase. | Simple, low cost. | Lacks structural information, not easily automated for real-time data. waters.com |

| Near-Infrared (NIR) Spectroscopy | Measures absorption of near-infrared light by molecular vibrations. | Non-destructive, real-time, can monitor specific bond formation (e.g., amide). researchgate.net | Requires development of calibration models. researchgate.net |

| ASAP-Mass Spectrometry | Ambient desorption ionization followed by mass analysis. | Very fast (<1 min), provides direct structural information, requires no sample workup. waters.com | Primarily qualitative/semi-quantitative, less suitable for complex mixtures without chromatography. |

Exploration of Novel Biological Targets for Compound Interaction

While the specific biological targets of this compound are not extensively documented, related compounds containing a dichlorophenyl moiety have shown significant biological activity. For example, 1,3-bis(3,5-dichlorophenyl)urea (B1682623) has demonstrated anti-cancer effects in melanoma and lung cancer models by inhibiting glutathione (B108866) S-transferase (GST) activity and activating the AMPK pathway. nih.govnih.gov

Future research should involve screening this compound against a wide array of biological targets to uncover its therapeutic potential. This could include panels of kinases, metabolic enzymes, and protein-protein interactions known to be relevant in diseases like cancer. chemdiv.com Given the activity of similar compounds, exploring its effect on pathways related to cellular stress, metabolism, and proliferation is a logical starting point. nih.gov The identification of novel biological targets is crucial for understanding the compound's mechanism of action and for the development of new therapeutic agents. chemdiv.commdpi.com

Sustainable and Green Chemistry Practices in Compound Synthesis

The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. numberanalytics.com The synthesis of heterocyclic compounds like this compound can be significantly improved by adopting these practices. numberanalytics.comfrontiersin.org

Key areas for improvement include:

Use of Green Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents can drastically reduce the environmental impact. mdpi.com

Catalysis: Employing catalytic methods, including organocatalysis or biocatalysis, instead of stoichiometric reagents can improve atom economy and reduce waste. numberanalytics.comnumberanalytics.com Enzymes, for example, can facilitate amide bond formation under mild, environmentally benign conditions. unimi.it

Alternative Energy Sources: Microwave-assisted synthesis has been shown to shorten reaction times, increase yields, and enhance selectivity in the creation of heterocyclic compounds. rasayanjournal.co.inrsc.org

By redesigning the synthetic route for this compound according to these principles, its production can become more efficient, cost-effective, and environmentally sustainable. numberanalytics.com

Development of Advanced Chemical Tools for Fundamental Biological Research

Beyond direct therapeutic applications, compounds like this compound can serve as scaffolds for the development of chemical tools to probe biological systems. If the compound is found to interact with a specific biological target, it can be modified to create a chemical probe.

Such modifications could include:

Attachment of a fluorescent dye: This would allow for visualization of the compound's localization within cells and tissues, helping to identify its site of action.

Incorporation of a photoaffinity label: This modification allows for the compound to be covalently cross-linked to its biological target upon exposure to UV light, enabling the unambiguous identification of binding partners.

Creation of a biotinylated derivative: This would facilitate the isolation and purification of the target protein from complex biological mixtures for further study.

By developing such tools, this compound could become instrumental in elucidating fundamental biological pathways and validating new drug targets.

Q & A

Q. What are the recommended synthetic routes for Azepan-1-yl(2,6-dichlorophenyl)methanone, and how do reaction conditions influence yield?

The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a thioether intermediate (e.g., 2-([(2,6-dichlorophenyl)methyl]sulfanyl)-1,3,4-thiadiazole derivatives) is often prepared using 2,6-dichlorophenylthiol under inert atmospheres (N₂) in solvents like DMF or ethanol. Reaction temperature (e.g., 80–100°C) and stoichiometric ratios of reagents (e.g., piperidine) critically affect yield and purity . Purification methods such as column chromatography or recrystallization are essential for isolating the final product.

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Safety data sheets (SDS) indicate potential acute toxicity via inhalation, skin contact, or ingestion (Category 4). Researchers must use PPE (gloves, lab coats, goggles), work in fume hoods, and avoid contamination with food or cosmetics. In case of exposure, immediate measures include rinsing skin/eyes with water and seeking medical attention for persistent symptoms. Conflicting SDS entries (e.g., Combi-Blocks vs. Key Organics) suggest verifying hazard classifications with updated literature .

Q. How is the structural identity of this compound validated post-synthesis?

Characterization relies on ¹H/¹³C NMR for confirming proton and carbon environments (e.g., aromatic protons at δ 7.5–7.7 ppm, carbonyl carbons at ~195 ppm) and HRMS-ESI for exact mass verification (e.g., [M+H]+ ion matching theoretical values within 1 ppm error). IR spectroscopy can confirm functional groups like C=O stretches (~1650–1700 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

Discrepancies in SDS hazard classifications (e.g., acute toxicity vs. "no known hazards") may arise from batch impurities or incomplete testing. To resolve this, conduct in vitro toxicity assays (e.g., Ames test for mutagenicity, LC50 determination in cell lines) and compare results against standardized databases like NIST or ECHA. Cross-referencing with structurally similar compounds (e.g., dichlorophenyl derivatives) can provide additional context .

Q. What strategies optimize the compound’s stability under varying storage conditions?

Stability is influenced by moisture, light, and temperature. Store in airtight containers under inert gas (argon) at 2–8°C. Monitor degradation via HPLC-UV or LC-MS to detect byproducts like hydrolyzed ketones or oxidized azepane rings. Accelerated stability studies (40°C/75% RH for 6 months) can predict shelf life .

Q. How does the electronic structure of the 2,6-dichlorophenyl group influence the compound’s reactivity in biological systems?

The electron-withdrawing Cl substituents enhance electrophilicity at the ketone group, facilitating interactions with nucleophilic residues in enzymes (e.g., cysteine thiols). Computational modeling (DFT) reveals a LUMO energy of −1.8 eV localized at the carbonyl, correlating with observed inhibition of targets like SecA ATPase .

Q. What analytical methods are suitable for detecting trace impurities in synthesized batches?

Use GC-MS for volatile byproducts and UHPLC-QTOF for non-volatile impurities. For example, residual solvents (DMF, ethanol) can be quantified via headspace GC, while dimeric side products (e.g., bis-azepane derivatives) require reverse-phase chromatography with MS detection. Method validation should follow ICH Q2(R1) guidelines .

Methodological Considerations

Q. How to design experiments to probe the compound’s mechanism of action in enzyme inhibition?

Employ kinetic assays (e.g., fluorescence-based ATPase activity assays) with varying substrate concentrations to determine inhibition constants (Ki). Pair with docking simulations (AutoDock Vina) to identify binding poses in enzyme active sites. Validate findings using site-directed mutagenesis of predicted interaction residues .

Q. What statistical approaches are recommended for analyzing dose-response data in pharmacological studies?

Fit dose-response curves using nonlinear regression (e.g., four-parameter logistic model in GraphPad Prism) to calculate EC50/IC50 values. Assess reproducibility via ANOVA with post-hoc tests (Tukey’s HSD) across biological replicates. Report confidence intervals (95%) to quantify uncertainty .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.